molecular formula C26H42N2O3 B10851855 N-hydroxy-4-(oleamidomethyl)benzamide

N-hydroxy-4-(oleamidomethyl)benzamide

Cat. No.: B10851855
M. Wt: 430.6 g/mol
InChI Key: SINCREJZYIHLQD-KTKRTIGZSA-N
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Description

N-hydroxy-4-(oleamidomethyl)benzamide is a compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is of particular interest due to its unique structure, which includes an oleamide group and a hydroxyl group attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-4-(oleamidomethyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, low reaction times, and eco-friendly process.

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-4-(oleamidomethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

N-hydroxy-4-(oleamidomethyl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-hydroxy-4-(oleamidomethyl)benzamide is unique due to its oleamide group, which imparts distinct chemical and biological properties. The presence of the oleamide group enhances its lipophilicity, making it more effective in interacting with lipid membranes and proteins .

Properties

Molecular Formula

C26H42N2O3

Molecular Weight

430.6 g/mol

IUPAC Name

N-hydroxy-4-[[[(Z)-octadec-9-enoyl]amino]methyl]benzamide

InChI

InChI=1S/C26H42N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(29)27-22-23-18-20-24(21-19-23)26(30)28-31/h9-10,18-21,31H,2-8,11-17,22H2,1H3,(H,27,29)(H,28,30)/b10-9-

InChI Key

SINCREJZYIHLQD-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCC1=CC=C(C=C1)C(=O)NO

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC=C(C=C1)C(=O)NO

Origin of Product

United States

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